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Compound of Interest

Compound Name: 1,8-Bis(diphenylphosphino)octane

Cat. No.: B1339285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,8-Bis(diphenylphosphino)octane, a bidentate phosphine ligand, plays a significant role in

coordination chemistry and catalysis. Its molecular structure, characterized by two

diphenylphosphino groups linked by a flexible eight-carbon chain, allows it to coordinate with

metal centers to form stable chelate rings. This unique structural feature influences the steric

and electronic properties of the resulting metal complexes, making it a valuable ligand in a

variety of chemical transformations. This guide provides a comprehensive overview of the

molecular structure, synthesis, and key characterization data for 1,8-
bis(diphenylphosphino)octane.

Molecular Structure and Properties
1,8-Bis(diphenylphosphino)octane is a white crystalline solid at room temperature. The long,

flexible octyl chain connecting the two phosphorus atoms allows for a range of coordination

modes and bite angles when complexed with a metal center.
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Property Value

Chemical Formula C₃₂H₃₆P₂

Molecular Weight 482.58 g/mol

CAS Number 41625-30-3

Melting Point 103-105 °C

Synthesis
A general and effective method for the synthesis of 1,8-bis(diphenylphosphino)octane
involves the reaction of a diphenylphosphine precursor with a dihaloalkane in the presence of a

strong base. While a specific peer-reviewed protocol for the octane derivative is not readily

available in the provided search results, a general procedure can be adapted from the

synthesis of other bis(diphenylphosphino)alkanes.

General Experimental Protocol for the Synthesis of
Bis(diphenylphosphino)alkanes
This protocol is based on a general method and should be adapted and optimized for the

specific synthesis of the octane derivative.

Materials:

Diphenylphosphine (Ph₂PH)

1,8-Dichlorooctane or 1,8-Dibromooctane

Strong base (e.g., n-butyllithium, sodium hydride)

Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran (THF), diethyl ether)

Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:
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Under an inert atmosphere (e.g., argon or nitrogen), a solution of diphenylphosphine in the

chosen anhydrous solvent is prepared in a Schlenk flask.

The solution is cooled to a low temperature (e.g., -78 °C or 0 °C, depending on the base).

The strong base is added dropwise to the diphenylphosphine solution to generate the

diphenylphosphide anion (Ph₂P⁻). The reaction is typically stirred for a period to ensure

complete deprotonation.

A solution of 1,8-dihalooctane in the same anhydrous solvent is then added dropwise to the

reaction mixture.

The reaction is allowed to warm to room temperature and stirred for several hours to

overnight to ensure complete reaction.

The reaction is quenched by the addition of a proton source (e.g., saturated aqueous

ammonium chloride solution).

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium

sulfate), filtered, and the solvent is removed under reduced pressure.

The crude product is then purified by a suitable method, such as recrystallization or column

chromatography, to yield pure 1,8-bis(diphenylphosphino)octane.

Logical Workflow for Synthesis:
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Reactants

Reaction Steps Product

Diphenylphosphine

Deprotonation of Ph2PHStrong Base (e.g., n-BuLi)

1,8-Dihalooctane

Nucleophilic Attack on Dihaloalkane Aqueous Workup Purification 1,8-Bis(diphenylphosphino)octane

Click to download full resolution via product page

Caption: Synthetic pathway for 1,8-bis(diphenylphosphino)octane.

Spectroscopic Characterization
Detailed spectroscopic data for 1,8-bis(diphenylphosphino)octane is crucial for its

identification and characterization. While specific, citable spectra are not available in the

provided search results, the expected NMR signatures can be predicted based on the

molecular structure.
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Spectroscopic Data Expected Chemical Shifts (δ, ppm)

¹H NMR

* Phenyl protons (C₆H₅): Multiplet in the range

of 7.0-7.5 ppm. * Methylene protons adjacent to

P (-CH₂-P): Multiplet, expected to be downfield

from other methylene protons due to the

electron-withdrawing effect of the phosphorus

atom. * Other methylene protons (-CH₂-):

Multiplets in the aliphatic region, typically

between 1.2-1.8 ppm.

¹³C NMR

* Phenyl carbons (C₆H₅): Multiple signals in the

aromatic region (120-140 ppm). * Methylene

carbons adjacent to P (-CH₂-P): Signal expected

to show coupling to the phosphorus atom. *

Other methylene carbons (-CH₂-): Signals in the

aliphatic region (20-40 ppm).

³¹P NMR

* A single resonance is expected for the two

equivalent phosphorus atoms. The chemical

shift will be in the typical range for tertiary

phosphines.

Applications in Research and Development
1,8-Bis(diphenylphosphino)octane is primarily utilized as a chelating ligand in transition

metal catalysis. The long, flexible alkyl chain can accommodate a variety of metal centers and

influence the geometry and reactivity of the resulting catalyst. Potential applications include:

Cross-coupling reactions: As a ligand for palladium or nickel catalysts in reactions such as

Suzuki, Heck, and Sonogashira couplings.

Hydrogenation and hydroformylation: In rhodium or iridium-catalyzed reactions for the

reduction of unsaturated compounds.

Polymerization: As a component of catalysts for olefin polymerization.
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The flexibility of the octane backbone can lead to the formation of both monomeric and dimeric

metal complexes, which can exhibit different catalytic activities.

Signaling Pathway of Catalytic Application:

Metal Precursor + Ligand
(1,8-bis(diphenylphosphino)octane)

Active Catalyst
[M(L)n]

Oxidative Addition

Substrate A

Substrate B

Transmetalation / Insertion

Reductive Elimination

Catalyst Regeneration

Product A-B
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Caption: Generalized catalytic cycle involving a phosphine ligand.

Conclusion
1,8-Bis(diphenylphosphino)octane is a versatile bidentate phosphine ligand with a flexible

backbone, making it a valuable tool in the development of novel catalysts for a range of organic
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transformations. Its synthesis is achievable through established methods, and its

characterization relies on standard spectroscopic techniques. Further research into the

coordination chemistry and catalytic applications of this ligand is likely to uncover new and

efficient synthetic methodologies.

To cite this document: BenchChem. [An In-Depth Technical Guide to 1,8-
Bis(diphenylphosphino)octane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339285#molecular-structure-of-1-8-bis-
diphenylphosphino-octane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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